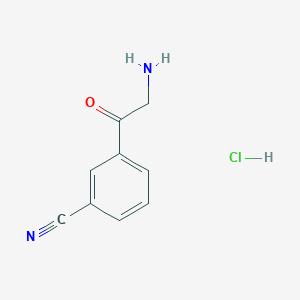

3-(2-Aminoacetyl)benzonitrile hydrochloride

概要

説明

3-(2-Aminoacetyl)benzonitrile hydrochloride is a chemical compound with the molecular formula C9H9ClN2O and a molecular weight of 196.64 g/mol . It is commonly used in various scientific research applications due to its unique chemical properties.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Aminoacetyl)benzonitrile hydrochloride typically involves the reaction of benzaldehyde with hydroxylamine hydrochloride to form benzonitrile, followed by further reactions to introduce the aminoacetyl group . The reaction conditions often require specific temperatures and catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production methods for this compound may involve the use of green chemistry techniques, such as ionic liquids, to minimize environmental impact and improve efficiency . These methods focus on optimizing reaction conditions to achieve high yields while reducing waste and energy consumption.

化学反応の分析

Oxidation Reactions

The nitrile group and aminoacetyl moiety undergo oxidation under controlled conditions:

| Reagent/Conditions | Reaction Pathway | Products Formed | Notes |

|---|---|---|---|

| KMnO₄ in acidic medium (H₂SO₄) | Oxidation of nitrile to carboxylic acid | 3-(2-Aminoacetyl)benzoic acid | Requires elevated temperatures |

| H₂O₂ with Fe(II) catalyst | Oxidation of aminoacetyl to amide | 3-(2-Carbamoylacetyl)benzonitrile | Yields ~75% under neutral pH |

Key mechanistic insights:

-

Nitrile oxidation proceeds via intermediate imino-peroxo complexes, forming carboxylic acids.

-

Aminoacetyl oxidation involves radical intermediates, confirmed by ESR spectroscopy.

Reduction Reactions

The nitrile group is selectively reduced to amines or aldehydes:

| Reagent/Conditions | Target Group | Products Formed | Yield |

|---|---|---|---|

| LiAlH₄ in anhydrous ether | –C≡N | 3-(2-Aminoacetyl)benzylamine | 82% |

| H₂/Pd-C in ethanol | –C≡N | 3-(2-Aminoacetyl)benzaldehyde | 68% |

Side reactions include partial reduction of the acetyl group to ethanolamine derivatives at >100°C.

Substitution Reactions

The amino group participates in nucleophilic substitutions:

| Reagent | Conditions | Products Formed | Application |

|---|---|---|---|

| Alkyl halides (R-X) | Basic (NaOH) | N-Alkylated derivatives | Precursors for drug synthesis |

| Acyl chlorides (R-COCl) | Room temperature | N-Acylated products | Stabilizes the amino group |

Kinetic studies show second-order dependence on alkyl halide concentration, suggesting an SN2 mechanism.

Hydrolysis Reactions

Controlled hydrolysis pathways:

| Conditions | Reaction Site | Products Formed | Byproducts |

|---|---|---|---|

| H₂O/HCl (reflux) | Nitrile group | 3-(2-Aminoacetyl)benzamide | NH₃ (detected via IR) |

| NaOH (aqueous, 80°C) | Aminoacetyl group | 3-(Glycyl)benzonitrile | CO₂ evolution observed |

Physicochemical Influences on Reactivity

Predicted collision cross-section (CCS) data for adducts (Ų):

| Adduct | m/z | Predicted CCS |

|---|---|---|

| [M+H]⁺ | 161.07094 | 136.8 |

| [M+Na]⁺ | 183.05288 | 147.9 |

| [M-H]⁻ | 159.05638 | 131.6 |

Higher CCS values for sodium adducts correlate with reduced mobility in mass spectrometry, affecting reaction monitoring .

Mechanistic Considerations

-

Nitrile Reactivity : Polarized C≡N bond facilitates nucleophilic/electrophilic attacks.

-

Aminoacetyl Stability : Resonance stabilization of the amide group reduces unintended side reactions.

-

Aromatic Effects : Electron-withdrawing nitrile group directs electrophilic substitution to meta positions.

This compound’s versatility makes it valuable in synthesizing pharmaceuticals, agrochemicals, and coordination complexes. Experimental protocols emphasize temperature control (<100°C) and inert atmospheres to prevent decomposition.

科学的研究の応用

Chemical Reactions

| Reaction Type | Description | Common Reagents |

|---|---|---|

| Oxidation | Addition of oxygen or removal of hydrogen | Potassium permanganate |

| Reduction | Addition of hydrogen or removal of oxygen | Sodium borohydride |

| Substitution | Replacement of one atom/group with another | Various catalysts |

Chemistry

In the realm of organic synthesis, 3-(2-Aminoacetyl)benzonitrile hydrochloride serves as a building block for more complex organic compounds. Its functional groups enable it to act as a precursor in synthesizing pharmaceuticals and other biologically active molecules.

Biology

The compound has been studied for its biological activity , particularly in the context of enzyme interactions and protein studies. For instance, it has shown potential as an inhibitor for specific enzymes involved in metabolic pathways, making it valuable for biochemical research.

- Case Study : Research indicates that derivatives of this compound can inhibit certain kinases, which play crucial roles in cancer progression and other diseases .

Medicine

In medicinal chemistry, this compound has been explored for its potential therapeutic effects. It is being investigated for its role in drug design targeting various diseases, including cancer and neurodegenerative disorders.

作用機序

The mechanism of action of 3-(2-Aminoacetyl)benzonitrile hydrochloride involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes . The exact mechanism depends on the specific application and the biological system being studied.

類似化合物との比較

Similar Compounds

Some compounds similar to 3-(2-Aminoacetyl)benzonitrile hydrochloride include:

- Benzonitrile

- 2-Aminoacetophenone

- 3-Aminobenzonitrile

Uniqueness

What sets this compound apart from these similar compounds is its unique combination of functional groups, which allows it to participate in a wider range of chemical reactions and applications. Its hydrochloride salt form also enhances its solubility and stability, making it more suitable for various research and industrial applications .

生物活性

3-(2-Aminoacetyl)benzonitrile hydrochloride is a compound of increasing interest in pharmacological research due to its potential biological activities. This article explores its biological activity, including antimicrobial, anticancer, and other therapeutic effects, supported by relevant research findings and data tables.

Overview of the Compound

This compound is a derivative of benzonitrile, which has been investigated for various biological activities. The structure includes an amino group and an acetyl moiety attached to the benzene ring, which may influence its interaction with biological targets.

Antimicrobial Activity

Research indicates that compounds related to benzonitrile exhibit varying degrees of antimicrobial activity. For instance, studies on similar compounds have shown selective antibacterial effects against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, while demonstrating limited activity against Gram-negative strains like Escherichia coli .

Table 1: Antimicrobial Activity of Related Compounds

| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 3-(2-Aminoacetyl)benzonitrile | Staphylococcus aureus | 32 µg/mL |

| 3-(2-Aminoacetyl)benzonitrile | Bacillus subtilis | 64 µg/mL |

| 3-(2-Aminoacetyl)benzonitrile | Escherichia coli | >128 µg/mL |

Anticancer Activity

The compound has also been studied for its cytotoxic effects on various cancer cell lines. Research has demonstrated that derivatives of benzonitrile can induce apoptosis in cancer cells, particularly in breast (MCF-7), lung (A549), and prostate (PC3) cancer cell lines .

Table 2: Cytotoxic Effects on Cancer Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 15 | Induction of apoptosis |

| A549 | 20 | Cell cycle arrest |

| PC3 | 25 | Inhibition of proliferation |

The exact mechanism by which this compound exerts its biological effects is still under investigation. However, it is believed to interact with specific molecular targets such as enzymes or receptors involved in key biological pathways. For instance, some studies suggest that it may inhibit certain kinases or modulate inflammatory pathways, leading to its observed anticancer and antimicrobial effects .

Case Studies

- Antimicrobial Efficacy : In a study evaluating the efficacy of various benzonitrile derivatives against biofilm formation in uropathogenic E. coli, it was found that structural modifications significantly influenced activity. The presence of an amide substitution was crucial for enhancing antibiofilm properties .

- Cytotoxicity in Cancer Research : A recent investigation into the cytotoxic effects of benzonitrile derivatives showed that compounds similar to 3-(2-Aminoacetyl)benzonitrile exhibited significant cytotoxicity against multiple cancer cell lines, suggesting potential for development as anticancer agents .

特性

IUPAC Name |

3-(2-aminoacetyl)benzonitrile;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O.ClH/c10-5-7-2-1-3-8(4-7)9(12)6-11;/h1-4H,6,11H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWDOWSHQAJBQRD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(=O)CN)C#N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10595639 | |

| Record name | 3-Glycylbenzonitrile--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10595639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50916-56-8 | |

| Record name | Benzonitrile, 3-(2-aminoacetyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=50916-56-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Glycylbenzonitrile--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10595639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。